N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea
Description
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by a 2,5-dichloro-3-pyridyl carbonyl group and a 4-methoxyphenyl substituent. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its electron-withdrawing chlorine atoms on the pyridine ring and the electron-donating methoxy group on the phenyl ring, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C14H11Cl2N3O2S |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-methoxyphenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-21-10-4-2-9(3-5-10)18-14(22)19-13(20)11-6-8(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,22) |
InChI Key |
YFBIUMIFEASXAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(N=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 2,5-dichloro-3-pyridinecarboxylic acid chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety (–N–C(=S)–N–) facilitates nucleophilic substitution due to the electron-rich sulfur atom. Key reactions include:
-
Reactivity with alkyl halides : The sulfur atom acts as a nucleophile, displacing halides to form thioether derivatives. For example, interaction with methyl iodide yields N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)-S-methylisothiourea.
-
Aryl substitution : Under basic conditions, the thiourea reacts with aromatic electrophiles (e.g., nitrobenzene derivatives) to form aryl-thiourea adducts.
Hydrolysis Reactions
Hydrolysis pathways depend on reaction conditions:
| Condition | Product(s) | Notes |
|---|---|---|
| Acidic (HCl) | 2,5-Dichloronicotinic acid + 4-methoxyphenylthiourea | Complete cleavage of carbonyl-thiourea |
| Basic (NaOH) | 2,5-Dichloronicotinamide + 4-methoxyphenyl isothiocyanate | Partial decomposition observed |
Condensation Reactions
The carbonyl group participates in condensation reactions:
-
With amines : Forms hydrazide derivatives via nucleophilic acyl substitution. For instance, reaction with hydrazine produces N-[(2,5-dichloro-3-pyridyl)carbonylhydrazine]-N'-(4-methoxyphenyl)thiourea.
-
With β-diketones : Claisen-like condensation (similar to β-diketone synthesis ) generates fused heterocyclic systems, enhancing structural complexity.
Interaction with Isocyanates
Thioureas react with isocyanates (e.g., phenyl isocyanate) to form urea derivatives:
This reaction is stereospecific and proceeds under mild conditions (25–40°C).
Biological Target Interactions
The compound exhibits interactions with enzymes and receptors:
-
Kinase inhibition : Binds to ATP pockets via hydrogen bonding (pyridyl Cl and methoxyphenyl –OCH₃ groups).
-
DNA intercalation : The planar dichloropyridine moiety enables π-stacking with DNA bases, as confirmed by molecular docking.
Comparative Reactivity of Analogues
Structurally related thioureas display varying reactivity profiles:
| Compound | Key Structural Difference | Dominant Reaction |
|---|---|---|
| N-(4-methoxyphenyl)-N'-(3-pyridyl)thiourea | No dichloro substitution | Reduced electrophilic aromatic substitution |
| N-(2-chlorophenyl)-N'-(4-methoxyphenyl)thiourea | Chlorophenyl instead of pyridyl | Enhanced hydrolysis stability |
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea belongs to the class of acyl thioureas, which have been extensively studied for their pharmacological activities. The compound exhibits:
- Antimicrobial Activity : Research indicates that thiourea derivatives can show potent activity against various bacteria and fungi. Specifically, compounds containing the pyridine nucleus have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties .
- Anticancer Properties : Thioureas have been reported to possess anticancer effects by inducing apoptosis in cancer cells. Studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo, suggesting a mechanism involving the modulation of cellular pathways related to cancer progression .
- Anti-inflammatory Effects : Some thiourea compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of corresponding isocyanates with thiols. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Material Science Applications
In addition to biological applications, this compound can serve as a precursor for various materials:
- Organocatalysts : Thioureas are utilized in organocatalysis due to their ability to facilitate reactions without the need for metal catalysts. This is particularly relevant in green chemistry practices where minimizing environmental impact is crucial .
- Corrosion Inhibitors : The compound's structure allows it to act as an effective corrosion inhibitor for metals, providing protective layers that prevent oxidation .
Case Studies and Research Findings
Several studies have documented the efficacy of thiourea derivatives:
Mechanism of Action
The mechanism of action of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Structural Features:
Target Compound :
- Pyridyl Group : 2,5-Dichloro-3-pyridyl (electron-withdrawing Cl substituents enhance electrophilicity).
- Phenyl Group : 4-Methoxy (electron-donating OCH₃ improves solubility and influences hydrogen bonding).
- Molecular Weight : Estimated at ~364.2 g/mol (C₁₄H₁₁Cl₂N₃O₂S).
Analog 1 : N-{[(1-tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124)
- Substituents : Bulky tert-butoxycarbonyl-indolylmethyl group.
- Implications : Increased steric hindrance may reduce membrane permeability compared to the target compound.
- Analog 2: N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea Substituents: Chlorobutanoyl and 2,5-dimethoxyphenyl.
- Analog 3: (E)-3-(4-Methoxyphenyl)-N-(4-methoxyphenylcarbamothioyl)acrylamide Substituents: Acrylamide linker with dual 4-methoxyphenyl groups. Activity: No cytotoxicity on WiDr cells at tested concentrations, highlighting substituent-dependent bioactivity.
Table 1: Structural and Physicochemical Comparison
Solubility and Stability
- Target Compound: The 4-methoxyphenyl group may enhance aqueous solubility compared to non-polar analogs. However, dichloropyridyl could reduce solubility relative to dimethoxy-substituted analogs (e.g., solubility of 39.3 µg/mL at pH 7.4 for a related compound ).
- N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea : Stabilized by intramolecular N–H···O and C–H···S bonds, suggesting the target compound may exhibit similar stability if planar conformations are achievable.
Biological Activity
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea, a thiourea derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article presents a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H11Cl2N3O2S
- CAS Number : 680216-91-5
This structure incorporates both a pyridine ring and a methoxyphenyl group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. In vitro evaluations have shown varying degrees of activity against several bacterial strains.
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not specified | Effective against Staphylococcus aureus and Staphylococcus epidermidis |
| Compound 4a | 0.15 | Not specified | Highly effective |
| Compound 5b | 0.30 | Not specified | Moderate activity |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Antiprotozoal Activity
Thiourea derivatives have shown promise in combating protozoan infections, particularly leishmaniasis. A study synthesized several thiourea derivatives and evaluated their efficacy against Leishmania amazonensis.
Table 2: Anti-Leishmanial Activity of Thiourea Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 10.8 ± 2.4 | >80 |
| Miltefosine (control) | 7.5 ± 1.2 | - |
The compound exhibited significant anti-leishmanial activity with an IC50 value lower than many other tested derivatives, indicating its potential as a therapeutic agent against leishmaniasis .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that certain thiourea derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases.
Table 3: Anticancer Activity of Thiourea Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.0 ± 1.5 | MCF-7 |
| Compound X | 12.0 ± 1.0 | HeLa |
These findings suggest that this compound may contribute to the development of new anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea derivatives. Studies indicate that modifications in the substituents on the thiourea scaffold significantly influence biological activity.
Key Findings from SAR Studies
- Pyridine Substitution : The presence of halogen substitutions on the pyridine ring enhances biological activity.
- Methoxy Group Positioning : Compounds with para-substituted methoxy groups generally exhibit higher potency compared to meta-substituted variants.
- Hydrophilicity : Increased hydrophilicity correlates with enhanced interaction with biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,5-dichloro-3-pyridylcarbonyl isothiocyanate and 4-methoxyaniline in acetone under reflux. Key steps include:
- Generating the acyl isothiocyanate in situ by reacting 2,5-dichloro-3-pyridinecarbonyl chloride with KSCN in dry acetone (see analogous methods in ).
- Optimizing reaction time (typically 1.5–3 hours) and stoichiometry (1:1 molar ratio) to avoid side products.
- Purification via recrystallization (e.g., methanol/dichloromethane mixtures) to achieve high yields (85–90%) .
Q. How can the structural features of this thiourea derivative be validated experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Determine bond lengths (e.g., C=S ~1.68 Å, C=O ~1.22 Å), dihedral angles between aromatic rings (e.g., 44°–64°), and hydrogen-bonding networks (N–H···S/O). Use SHELX programs for refinement .
- Spectroscopy : Confirm functional groups via FTIR (C=S stretch: ~1250 cm⁻¹; N–H: ~3300 cm⁻¹) and NMR (amide proton: δ 10–12 ppm; pyridyl protons: δ 7–9 ppm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antiviral screening : Use HIV-1 reverse transcriptase inhibition assays, comparing IC₅₀ values with known non-nucleoside inhibitors (e.g., nevirapine) .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., WiDr colon cancer) at 48-hour incubation to assess viability reduction .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?
- Methodology :
- Analyze hydrogen-bonding motifs (e.g., N–H···S chains along the c-axis) and π-π stacking (3.5–4.0 Å interplanar distances) using Mercury or Olex2 software .
- Correlate packing efficiency with thermal stability (TGA/DSC data) and solubility (Hansen solubility parameters) .
- Example data : Intramolecular N–H···O bonds stabilize the trans-cis thiourea conformation, while intermolecular N–H···S bonds form 1D chains .
Q. What computational strategies can predict binding affinities of this compound with biological targets?
- Methodology :
- Molecular docking (AutoDock/Vina) : Dock into HIV-1 RT (PDB: 1RTD) or urease (PDB: 4H9M) active sites, focusing on π-π interactions with pyridyl/methoxyphenyl groups and H-bonding with thiourea NH .
- DFT calculations (Gaussian) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., thiocarbonyl sulfur as a nucleophilic site) .
Q. How can kinetic studies resolve contradictions in enzyme inhibition data across different assays?
- Methodology :
- Perform time-dependent inhibition assays (e.g., pre-incubation with HIV-1 RT) to distinguish competitive vs. non-competitive mechanisms .
- Use SPR or ITC to measure binding kinetics (kₒₙ/kₒff) and correlate with IC₅₀ values from colorimetric assays .
Key Considerations for Researchers
- Data Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., DMSO solvent interfering with enzyme activity) or impurities from incomplete recrystallization. Validate purity via HPLC before testing .
- Structural Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity at the thiocarbonyl group for improved metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
